molecular formula C10H4ClF3OS B12452205 3-Chloro-2-trifluoromethyl-4H-chromene-4-thione

3-Chloro-2-trifluoromethyl-4H-chromene-4-thione

Cat. No.: B12452205
M. Wt: 264.65 g/mol
InChI Key: QNPPKTJSIGDCOC-UHFFFAOYSA-N
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Description

3-Chloro-2-trifluoromethyl-4H-chromene-4-thione is a heterocyclic compound featuring a chromene core modified with a chloro substituent at position 3, a trifluoromethyl group at position 2, and a thione (C=S) group at position 2.

Properties

Molecular Formula

C10H4ClF3OS

Molecular Weight

264.65 g/mol

IUPAC Name

3-chloro-2-(trifluoromethyl)chromene-4-thione

InChI

InChI=1S/C10H4ClF3OS/c11-7-8(16)5-3-1-2-4-6(5)15-9(7)10(12,13)14/h1-4H

InChI Key

QNPPKTJSIGDCOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=S)C(=C(O2)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-trifluoromethyl-4H-chromene-4-thione typically involves the reaction of 2-trifluoromethyl-4H-thiochromen-4-one with phosphorus pentasulfide (P2S5) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of 3-Chloro-2-trifluoromethyl-4H-chromene-4-thione follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are often employed to achieve the desired quality .

Chemical Reactions Analysis

Reaction Mechanisms

The compound participates in diverse reactions influenced by its heterocyclic core and substituents (Cl, CF₃):

Oxidative and Reductive Transformations

  • Oxidation : Hydrogen peroxide (H₂O₂) in basic conditions oxidizes the thione to a thiolactone or ketone derivative.

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the thione to a thiol, while selective halogen displacement (e.g., Cl → OH) may occur under specific conditions.

Cyclization and Functional Group Replacement

  • Electrophilic substitution : The trifluoromethyl group directs electrophilic attack at the 3-position, enabling substitution reactions with nucleophiles .

  • Cross-coupling : The thione group can undergo nucleophilic substitution or participate in cycloaddition reactions (e.g., with diazomethane) .

Metal-Mediated Reactions

  • Copper halides : Oxidative cyclization with CuCl₂ or CuBr₂ in DMSO facilitates halogenation at the 3-position, generating 3-chloro or 3-bromo derivatives .

Comparative Analysis of Reagents and Conditions

Reaction Type Reagents Conditions Outcome
Electrophilic substitutionAgSCF₃, TCCAMild, air-insensitiveTrifluoromethylthio intermediates
Oxidative cyclizationCuCl₂, DMSOHeatingHalogenated chromones
CrystallizationEthanol, evaporationReflux, solvent evaporationPure product
ReductionLiAlH₄Solvent-dependentThiol derivatives

Scientific Research Applications

3-Chloro-2-trifluoromethyl-4H-chromene-4-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Chloro-2-trifluoromethyl-4H-chromene-4-thione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The compound’s closest analogs include chromenones (4H-chromen-4-ones) and thiochromenones (4H-chromene-4-thiones) with substituents such as trifluoromethyl, chloro, and aryl groups. Key comparisons are outlined below:

Table 1: Structural and Functional Group Comparisons
Compound Name Core Structure Substituents (Positions) Functional Group at C4 CAS Number Reference
3-Chloro-2-trifluoromethyl-4H-chromene-4-thione Chromene Cl (C3), CF₃ (C2) Thione (C=S) N/A
3-(4-Chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one Chromenone Cl-Ph (C3), CF₃ (C2), OH (C7) Ketone (C=O) 302953-04-4
3-(2-Chlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one Chromenone Cl-Ph (C3), CF₃ (C2), morpholinyl (C8) Ketone (C=O) 307507-21-7
3-Hydroxy-2-phenyl-4H-chromen-4-one Chromenone Ph (C2), OH (C3) Ketone (C=O) 577-85-5
Key Observations:
  • Thione vs. Ketone: The thione group in the target compound replaces the ketone (C=O) found in chromenones.
  • Trifluoromethyl Group: The CF₃ group at C2 enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, a feature shared with compounds in .
  • Chloro Substituent: The Cl at C3 is common in bioactive chromenones, as seen in , where it may influence π-π stacking interactions in protein binding.

Physicochemical Properties

Available data for analogs suggest trends that may apply to the target compound:

Table 2: Physicochemical Comparisons
Compound Name Molecular Formula Density (g/cm³) Boiling Point (°C) pKa
3-(4-Chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one C₁₆H₈ClF₃O₃ 1.543 (predicted) 425.9 (predicted) 6.66
3-Hydroxy-2-phenyl-4H-chromen-4-one C₁₅H₁₀O₃ N/A N/A ~8.5*

*The pKa of 3-hydroxy-2-phenyl-4H-chromen-4-one is estimated based on phenolic OH properties.

  • Density and Boiling Point: The trifluoromethyl group in increases molecular weight and density compared to non-fluorinated analogs. The target compound’s thione group may further elevate density due to sulfur’s atomic mass.

Biological Activity

3-Chloro-2-trifluoromethyl-4H-chromene-4-thione is a sulfur-containing heterocyclic compound that belongs to the chromene family. This compound has garnered attention due to its unique structural features, including a trifluoromethyl group and a thione functional group, which may contribute to its biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-Chloro-2-trifluoromethyl-4H-chromene-4-thione is C10H6ClF3OS. Its structure can be represented as follows:

Structure C10H6ClF3OS\text{Structure }C_10H_6ClF_3OS

The presence of chlorine and trifluoromethyl groups enhances the compound's electrophilicity, potentially influencing its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds within the chromene family exhibit varying degrees of antimicrobial activity. While specific data on 3-Chloro-2-trifluoromethyl-4H-chromene-4-thione is limited, related compounds have demonstrated significant antibacterial and antifungal properties. For instance, derivatives with similar structural motifs have shown moderate to good activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Chromene Derivatives

Compound NameActivity TypeMIC (µg/mL)Reference
2-Trifluoromethyl-4H-thiochromen-4-oneAntibacterial32
3-Bromo-2-trifluoromethyl-4H-chromeneAntifungal28–30
3-Chloro-2-trifluoromethyl-4H-chromene-4-thione---

Enzyme Inhibition

The biological activity of chromene derivatives often involves enzyme inhibition. For example, certain chromenes have been reported to inhibit phosphodiesterase IV and other enzymes involved in inflammatory pathways . The structural features of 3-Chloro-2-trifluoromethyl-4H-chromene-4-thione suggest potential for similar inhibitory activities.

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various chromene derivatives against cancer cell lines. For instance, studies involving related compounds have shown promising results against breast cancer cell lines (MCF-7) . The presence of halogen substituents may enhance cytotoxic effects through increased interaction with cellular targets.

Table 2: Cytotoxicity Data for Chromene Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
3-Chloro-2-trifluoromethyl-4H-chromene-4-thioneMCF-7--
Related Chromene DerivativeHek293-T10.4–19.2

The mechanisms underlying the biological activities of chromene derivatives are not fully elucidated but may involve:

  • Electrophilic Interactions : The electrophilic nature of the trifluoromethyl group may facilitate interactions with nucleophilic sites in enzymes or cellular components.
  • Hydrogen Bonding : The presence of halogens can enhance hydrogen bonding capabilities, affecting the binding affinity to target proteins.
  • Reactive Oxygen Species (ROS) Generation : Some chromenes are known to induce oxidative stress in cells, leading to apoptosis in cancer cells .

Case Studies

Recent studies have highlighted the potential applications of chromene derivatives in medicinal chemistry:

  • Anticancer Activity : A study demonstrated that a series of chromene derivatives exhibited selective cytotoxicity against various cancer cell lines, with some compounds achieving IC50 values in the low micromolar range.
  • Antimicrobial Screening : Another study screened multiple chromenes for their antimicrobial efficacy against clinical isolates, revealing promising candidates for further development.

Q & A

Synthesis and Optimization

Basic Question: What are the common synthetic routes for preparing 3-Chloro-2-trifluoromethyl-4H-chromene-4-thione, and how are reaction conditions optimized for yield? Methodological Answer: The compound can be synthesized via base-mediated annulation of ortho-hydroxychalcones with sulfur-containing reagents. Key steps include:

  • Substrate Preparation: Use ortho-hydroxychalcones with electron-withdrawing groups (e.g., trifluoromethyl) to enhance cyclization efficiency.
  • Thionation: Introduce the thione group via Lawesson’s reagent or phosphorus pentasulfide under anhydrous conditions.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product, monitored by TLC .
    Yield optimization involves controlling temperature (60–80°C), solvent polarity (THF or DMF), and stoichiometric ratios (1:1.2 chalcone to thionating agent).

Advanced Question: How can Design of Experiments (DoE) resolve contradictions in yield outcomes during scale-up synthesis? Methodological Answer: Apply response surface methodology (RSM) to model interactions between variables (e.g., temperature, reagent equivalents, solvent volume). For example:

  • Central Composite Design: Test 5 levels for each variable to identify nonlinear effects.
  • Contradiction Analysis: If yield drops at higher temperatures, validate thermal stability via DSC/TGA. Adjust solvent (e.g., switch to DMSO for better thermal control) .
  • Validation: Replicate optimal conditions in triplicate to confirm reproducibility (±5% error margin).

Structural Characterization

Basic Question: What spectroscopic and crystallographic methods confirm the structure of 3-Chloro-2-trifluoromethyl-4H-chromene-4-thione? Methodological Answer:

  • NMR: 1H^{1}\text{H} and 13C^{13}\text{C} NMR (CDCl3_3) identify aromatic protons (δ 6.8–7.5 ppm) and carbonyl/thione carbons (δ 180–190 ppm). 19F^{19}\text{F} NMR confirms trifluoromethyl symmetry (singlet at δ -60 to -65 ppm) .
  • X-ray Crystallography: Use SHELXL for refinement. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), θ range 2.5–25.0°, and R-factor < 0.04. The thione group’s planarity and bond lengths (C=S ~1.63 Å) validate the structure .

Advanced Question: How are disordered structures or twinning resolved in crystallographic data for this compound? Methodological Answer:

  • Twinning Analysis: Use PLATON to detect twinning ratios. For pseudo-merohedral twinning, apply HKLF5 format in SHELXL for refinement .
  • Disorder Modeling: Split occupancy for overlapping atoms (e.g., trifluoromethyl groups) and refine anisotropic displacement parameters. Constrain geometrically equivalent atoms to avoid over-parameterization .

Biological Activity

Basic Question: What in vitro assays are suitable for initial screening of antimicrobial activity? Methodological Answer:

  • Broth Microdilution: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% v/v final concentration) and assess MIC values (typically 2–128 µg/mL) .
  • Cytotoxicity: Parallel screening in mammalian cells (e.g., HEK293) using MTT assay to rule out nonspecific toxicity.

Advanced Question: How can structure-activity relationship (SAR) studies guide functional group modifications for enhanced potency? Methodological Answer:

  • Pharmacophore Modeling: Use Schrödinger’s Phase to map electrostatic (thione), hydrophobic (trifluoromethyl), and halogen-bonding (chloro) features.
  • Analog Synthesis: Replace chloro with bromo for increased lipophilicity or substitute thione with selone for redox modulation. Validate via comparative MIC assays and molecular docking (e.g., Glide XP against bacterial FabI enzyme) .

Data Contradictions

Advanced Question: How should researchers address discrepancies between computational predictions and experimental bioactivity data? Methodological Answer:

  • Re-evaluate Force Fields: Use OPLS4 instead of MMFF94 for ligand parametrization, as it better handles electronegative groups (Cl, CF3_3).
  • Solvent Effects: Run MD simulations (Desmond, 100 ns) to assess conformational stability in aqueous vs. membrane environments.
  • Experimental Controls: Repeat assays with freshly prepared DMSO stocks to exclude degradation artifacts .

Hazardous Byproduct Management

Basic Question: What protocols mitigate risks from toxic byproducts (e.g., H2_2S) during synthesis? Methodological Answer:

  • Scrubber Systems: Install alkaline traps (NaOH solution) in reflux setups to neutralize H2_2S.
  • Waste Segregation: Store sulfur-containing waste separately in labeled containers; partner with certified disposal firms for incineration .

Photophysical Properties

Advanced Question: How can time-resolved fluorescence elucidate excited-state dynamics of this chromene-thione derivative? Methodological Answer:

  • Instrumentation: Use a picosecond pulsed laser (355 nm excitation) and time-correlated single-photon counting (TCSPC).
  • Data Analysis: Fit decay curves (e.g., tri-exponential model in FLUORiSTAN) to identify radiative (ns) vs. non-radiative (ps) pathways. Compare with TD-DFT calculations (B3LYP/6-31+G*) for orbital transitions .

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